molecular formula C19H17NO4S2 B14089435 2H-Thiopyran, benzonitrile deriv.

2H-Thiopyran, benzonitrile deriv.

Cat. No.: B14089435
M. Wt: 387.5 g/mol
InChI Key: IMAFEPKOGMHYNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Thiopyran, benzonitrile deriv. is a useful research compound. Its molecular formula is C19H17NO4S2 and its molecular weight is 387.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-Thiopyran, benzonitrile deriv. suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Thiopyran, benzonitrile deriv. including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[4-(3,4,5-trihydroxythian-2-yl)sulfanylbenzoyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S2/c20-9-11-1-3-12(4-2-11)16(22)13-5-7-14(8-6-13)26-19-18(24)17(23)15(21)10-25-19/h1-8,15,17-19,21,23-24H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAFEPKOGMHYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(S1)SC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869658
Record name 4-{4-[(5-Thiopentopyranosyl)thio]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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